molecular formula C23H23NO6S B11611274 ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate

Katalognummer: B11611274
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: VZCRERWMGZKTBX-PNVGRYOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable thiophene precursor under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

    Phenylamino derivatives: Compounds with similar phenylamino groups but different core structures.

Uniqueness

Ethyl (5Z)-4-oxo-2-(phenylamino)-5-(2,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C23H23NO6S

Molekulargewicht

441.5 g/mol

IUPAC-Name

ethyl (5Z)-4-hydroxy-2-phenylimino-5-[(2,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C23H23NO6S/c1-5-30-23(26)20-21(25)19(31-22(20)24-15-9-7-6-8-10-15)12-14-11-17(28-3)18(29-4)13-16(14)27-2/h6-13,25H,5H2,1-4H3/b19-12-,24-22?

InChI-Schlüssel

VZCRERWMGZKTBX-PNVGRYOSSA-N

Isomerische SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2OC)OC)OC)/SC1=NC3=CC=CC=C3)O

Kanonische SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2OC)OC)OC)SC1=NC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.